1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
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Overview
Description
1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group attached to a triazolopyridazine core, which is further connected to a methylpropanamine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the methylpropanamine moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biology: It is used in biological assays to study its effects on cell cycle progression and apoptosis.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound inhibits tubulin polymerization, leading to disruption of the microtubule network and subsequent cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound binds to the colchicine binding site on tubulin, preventing its polymerization .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of the methylpropanamine moiety.
Properties
Molecular Formula |
C15H16BrN5 |
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Molecular Weight |
346.22 g/mol |
IUPAC Name |
1-[6-(3-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H16BrN5/c1-9(2)14(17)15-19-18-13-7-6-12(20-21(13)15)10-4-3-5-11(16)8-10/h3-9,14H,17H2,1-2H3 |
InChI Key |
UDTIGIHMKWSOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
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